Cas no 23912-79-0 (5,7,12,14-Pentacenetetrone)
5,7,12,14-Pentacenetetrone Chemical and Physical Properties
Names and Identifiers
-
- Pentacenetetrone
- 5,7,12,14-Pentacenetetrone
- 5,7,12,14-Pentacenetetroneneat
- pentacene-5,7,12,14-tetrone
- (Naphtho-2'.3':2.3-anthracen)-dichinon-(9.10,1'.4')
- 5,14:7,12-pentacenediquinone
- 5,7,12,14-pentacenetetraone
- Pentacen-5,7,12,14-tetraon
- Pentacendichinon-(5.14,7.12)
- pentacene-5,7,12,14-tetraone
- 5,7,12,14-Tetraoxo-5,7,12,14-tetrahydropentacene
- 5,7,12,14-Pentacenediquinone
- 5,7,12,14-Pentaquinone
- 2.3-Phthalylanthrachinon
- YZOGOBWHTVNKGA-UHFFFAOYSA-N
- ST50411303
- P1365
- P1710
- 912P790
- pentacene-5, 7, 12, 14-tetrone
- CS-0333511
- SY115550
- MFCD00075209
- DTXSID90178626
- AKOS004902465
- SCHEMBL796579
- 23912-79-0
- T72130
- DTXCID50101117
-
- MDL: MFCD00075209
- Inchi: 1S/C22H10O4/c23-19-11-5-1-2-6-12(11)20(24)16-10-18-17(9-15(16)19)21(25)13-7-3-4-8-14(13)22(18)26/h1-10H
- InChI Key: YZOGOBWHTVNKGA-UHFFFAOYSA-N
- SMILES: O=C1C2C=CC=CC=2C(C2=CC3C(C4C=CC=CC=4C(C=3C=C21)=O)=O)=O
Computed Properties
- Exact Mass: 338.05800
- Monoisotopic Mass: 338.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 0
- Complexity: 566
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.3
- Topological Polar Surface Area: 68.3
Experimental Properties
- Color/Form: powder
- Density: 1.5±0.1 g/cm3
- Melting Point: 400°C(lit.)
- Boiling Point: 597.4±50.0 °C at 760 mmHg
- Flash Point: 266.3±15.7 °C
- Refractive Index: 1.727
- PSA: 68.28000
- LogP: 2.61580
- Solubility: Not determined
- Vapor Pressure: 0.0±1.7 mmHg at 25°C
5,7,12,14-Pentacenetetrone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
- Storage Condition:4° CStore…,-4℃Store…Better
5,7,12,14-Pentacenetetrone Customs Data
- HS CODE:2914190090
- Customs Data:
China Customs Code:
2914190090Overview:
2914190090 Other acyclic ketones without other oxygen-containing groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914190090 other acyclic ketones without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
5,7,12,14-Pentacenetetrone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1710-25G |
5,7,12,14-Pentacenetetrone |
23912-79-0 | >95.0%(HPLC) | 25g |
¥3455.00 | 2024-04-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160062-25G |
5,7,12,14-Pentacenetetrone |
23912-79-0 | >95.0%(HPLC) | 25G |
¥1,999.00 | 2021-05-24 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160062-5G |
5,7,12,14-Pentacenetetrone |
23912-79-0 | >95.0%(HPLC) | 5g |
¥1099.90 | 2023-09-01 | |
| TRC | P227390-50mg |
5,7,12,14-Pentacenetetrone |
23912-79-0 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P227390-100mg |
5,7,12,14-Pentacenetetrone |
23912-79-0 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P227390-500mg |
5,7,12,14-Pentacenetetrone |
23912-79-0 | 500mg |
$ 95.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NL764-5g |
5,7,12,14-Pentacenetetrone |
23912-79-0 | 95.0%(LC) | 5g |
¥1109.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NL764-1g |
5,7,12,14-Pentacenetetrone |
23912-79-0 | 95.0%(LC) | 1g |
¥387.0 | 2022-06-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P863923-1g |
5,7,12,14-Pentacenetetrone |
23912-79-0 | >95.0%(HPLC) | 1g |
¥356.00 | 2022-09-01 | |
| Chemenu | CM295476-10g |
5,7,12,14-Pentacenetetrone |
23912-79-0 | 95% | 10g |
$*** | 2023-03-31 |
5,7,12,14-Pentacenetetrone Suppliers
5,7,12,14-Pentacenetetrone Related Literature
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Yaobing Fang,Caiying Chen,Jiaxin Fan,Mengdie Zhang,Wenhui Yuan,Li Li Chem. Commun. 2019 55 8333
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Kazuhiko Matsumoto,Jinkwang Hwang,Shubham Kaushik,Chih-Yao Chen,Rika Hagiwara Energy Environ. Sci. 2019 12 3247
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Shaolong Zhu,Mi Tang,Yanchao Wu,Yuan Chen,Cheng Jiang,Cong Xia,Shuming Zhuo,Bo Wang,Chengliang Wang Sustainable Energy Fuels 2019 3 142
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Haoqi Yang,Jiyoung Lee,Jun Young Cheong,Yifan Wang,Gaigai Duan,Haoqing Hou,Shaohua Jiang,Il-Doo Kim Energy Environ. Sci. 2021 14 4228
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Florian Gl?cklhofer,Andreas Petritz,Esther Karner,Michael J. Bojdys,Barbara Stadlober,Johannes Fr?hlich,Miriam M. Unterlass J. Mater. Chem. C 2017 5 2603
Additional information on 5,7,12,14-Pentacenetetrone
Introduction to 5,7,12,14-Pentacenetetrone (CAS No. 23912-79-0) and Its Emerging Applications in Chemical Biology
5,7,12,14-Pentacenetetrone, identified by the Chemical Abstracts Service Number (CAS No.) 23912-79-0, is a highly conjugated polyketide derivative with a distinctive tetraketone backbone. This compound has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. The molecule's extended π-system and electron-deficient nature make it an intriguing candidate for further exploration in drug discovery and material science.
The synthesis of 5,7,12,14-Pentacenetetrone typically involves multi-step organic transformations, often starting from readily available precursors such as cyclohexanone or related ketones. Advanced synthetic methodologies, including cross-coupling reactions and asymmetric catalysis, have been employed to enhance the yield and purity of the final product. Recent advancements in flow chemistry have also enabled more efficient and scalable production processes for this compound.
One of the most compelling aspects of 5,7,12,14-Pentacenetetrone is its potential as a bioactive molecule. Studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, preliminary research suggests that this compound may exhibit inhibitory effects on certain kinases, making it a valuable scaffold for developing novel therapeutic agents. The structural rigidity provided by the tetraketone moiety allows for precise tuning of molecular interactions, which is crucial for optimizing drug-like properties.
In addition to its pharmacological relevance, 5,7,12,14-Pentacenetetrone has shown promise in material science applications. Its conjugated system imparts exceptional electronic properties, making it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers are exploring its potential as a building block for designing advanced materials with enhanced conductivity and luminescence. The compound's stability under various environmental conditions further enhances its appeal for industrial applications.
Recent computational studies have shed light on the mechanistic aspects of 5,7,12,14-Pentacenetetrone's interactions with biological targets. Molecular dynamics simulations have revealed that the compound adopts specific conformations upon binding to its receptors, which are critical for its biological activity. These insights have guided the design of derivatives with improved binding affinities and selectivity. Such computational approaches are becoming increasingly integral in modern drug discovery pipelines.
The chemical biology community has also been interested in exploring the natural origins of 5,7,12,14-Pentacenetetrone. While this compound is not produced by any known microorganisms or plants under standard conditions, synthetic biology offers a promising alternative. Engineered microbial strains capable of producing complex polyketides have been developed recently. These systems could potentially be harnessed to synthesize 5,7,12,14-Pentacenetetrone on a larger scale while maintaining high purity standards.
From a regulatory perspective, 5,7,12,14-Pentacenetetrone (CAS No. 23912-79-0) does not fall under any restricted categories such as hazardous chemicals or controlled substances. This simplifies its handling and distribution in research settings while ensuring compliance with safety protocols. However, as with any novel compound entering the market or research pipeline.
The future prospects of 5,7,12,14-Pentacenetetrone are vast and multifaceted. Ongoing research aims to elucidate its full spectrum of biological activities and explore novel synthetic pathways for its production. Collaborative efforts between academia and industry are essential to translate these findings into tangible applications in medicine and materials science. As our understanding of this compound grows.
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